molecular formula C14H11FN2 B12520323 5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole

5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12520323
M. Wt: 226.25 g/mol
InChI Key: VLTGXOOMPPLBKT-UHFFFAOYSA-N
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Description

5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and pyridine moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable compound for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 5-amino-1-(pyridin-2-ylmethyl)-1H-indole.

    Substitution: Formation of 5-methoxy-1-(pyridin-2-ylmethyl)-1H-indole.

Scientific Research Applications

5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
  • 3-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole
  • 4-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole

Uniqueness

5-Fluoro-1-(pyridin-2-ylmethyl)-1H-indole is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its isomers. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a compound of particular interest in drug development and material science .

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

5-fluoro-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11FN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2

InChI Key

VLTGXOOMPPLBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

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